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Compound of Interest

5-(2-phenylethyl)-1H-1,2,3,4-
Compound Name:

tetrazole
CAS No.: 192505-33-2
Cat. No.: B2482792

Get Quote

\ J

The 5-phenethyl-1H-tetrazole molecule consists of a tetrazole ring linked to a phenyl group via
an ethyl (

) spacer. Unlike its conjugated analog (5-phenyl-1H-tetrazole), the ethylene bridge interrupts
the

-conjugation between the aromatic ring and the tetrazole, altering its electronic properties and
solubility profile.

Structural Specifications
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Property Value Notes
Also known as 5-phenethyl-
IUPAC Name 5-(2-Phenylethyl)-1H-tetrazole
1H-tetrazole
Primary identifier for the 5-
CAS Number 192505-33-2 _
substituted tautomer
Molecular Formula
] Monoisotopic Mass: 174.0905
Molecular Weight 174.20 g/mol
Da
) o Exists in equilibrium; 1H form
Tautomerism 1H- / 2H- Equilibrium ) ) )
predominates in solution
Comparable to carboxylic
pKa ~45-5.0 acids (~4.[1][21[3][41[5]116]1[71I8]
[9][10]8)
] ] Recrystallized from
Melting Point 73-74 °C

EtOAc/Hexanes [1]

Tautomeric Equilibrium

Tetrazoles exist as a mixture of 1H- and 2H-tautomers. While the 1H-form is generally more

stable in the solid state and in polar solvents, the 2H-form can be favored in the gas phase or

non-polar solvents. This equilibrium is critical for ligand-protein binding interactions.

Tautomeric Equilibrium
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Figure 1: 1,5- vs 2,5-disubstitution tautomeric shift in 5-phenethyl-tetrazole.
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Part 2: Synthetic Pathways & Mechanism

The synthesis of 5-phenethyl-1H-tetrazole is classically achieved via the [3+2] cycloaddition of
a nitrile precursor with an azide source.[10] While traditional methods utilize toxic tin or
ammonium salts in DMF, modern "Green Chemistry" protocols employ zinc salts in aqueous
media, significantly improving safety and purification efficiency.

Reaction Mechanism: Zinc-Catalyzed [3+2]
Cycloaddition

The reaction proceeds through the activation of the nitrile group by the Lewis acid (

), facilitating the nucleophilic attack by the azide ion.

Temp: 100°C
. Time: 24h :
. Solvent: H20 (Green) N

Isolation
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Figure 2: Step-wise mechanism for the Zinc-catalyzed synthesis of 5-phenethyl-1H-tetrazole.

Validated Experimental Protocol

Objective: Synthesis of 5-phenethyl-1H-tetrazole from 3-phenylpropionitrile.
Reagents:
o 3-Phenylpropionitrile (Hydrocinnamonitrile): 10.0 mmol

e Sodium Azide (
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): 11.0 mmol (1.1 equiv)

e Zinc Bromide (

): 10.0 mmol (1.0 equiv)

e Solvent: Deionized Water (20 mL)
o Workup: 3N Hydrochloric Acid (

), Ethyl Acetate (EtOAC)
Step-by-Step Methodology:

e Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-
phenylpropionitrile (1.31 g), sodium azide (0.715 g), and zinc bromide (2.25 g) in 20 mL of
water.

o Reaction: Attach a reflux condenser and heat the mixture to reflux (~100°C) with vigorous
stirring for 24 hours. The reaction is heterogeneous; vigorous stirring is crucial for kinetics.

e Monitoring: Monitor consumption of the nitrile by TLC (Hexane:EtOAc 3:1).

e Workup (Caution): Cool the mixture to room temperature. Add 3N HCI (~15 mL) dropwise
with stirring until pH

1. Note: Perform in a fume hood to manage potential hydrazoic acid (
) evolution, though the zinc method minimizes this risk compared to acidic conditions.

o |solation:

o Scenario A (Precipitation): If a white solid precipitates upon acidification, filter the solid,
wash with cold water (3 x 10 mL), and dry under vacuum.

o Scenario B (Extraction): If no precipitate forms (common with the phenethyl derivative due
to oil formation), extract the aqueous layer with EtOAc (3 x 20 mL). Combine organics, dry
over anhydrous

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2482792?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

, filter, and concentrate in vacuo.

 Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white needles.

Part 3: Structural Characterization[1]

Accurate identification of 5-phenethyl-1H-tetrazole relies on Nuclear Magnetic Resonance
(NMR) spectroscopy.[1] The ethylene bridge provides a distinct signature separate from the
aromatic region.

NMR Spectral Data

Solvent:

(Chloroform-d)
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Shift (
Nucleus Multiplicity Integration Assignment
ppm)
) Tetrazole N-H
H 9.0-10.0 Broad Singlet 1H
(Exchangeable)
H 7.27-7.14 Multiplet 5H Aromatic Ph-H
Triplet ( -Tetrazole (
H 3.15-3.25 2H
Hz) )
Triplet ( Benzylic (
H 3.00-3.10 2H
Hz) )
c 155 - 157 Singlet - Tetrazole C5
C 139 - 140 Singlet - Aromatic C-ipso
c 128 — 129 Signals - Aromatic C-Ar
c 34-35 Signal . Benzylic CH
C 25 -27 Signal - -Tetrazole CH

Note: Literature values for the methylene protons can vary slightly based on concentration and
solvent (e.g., DMSO-

'S

). The

-tetrazole protons are typically deshielded relative to the nitrile precursor but may appear
upfield of the benzylic protons depending on specific solvation effects [1, 3].

Part 4: Pharmaceutical Applications[1][7][10][14]
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Bioisosterism

The 5-phenethyl-1H-tetrazole moiety is a classical bioisostere for the carboxylic acid group (

)-[1]

 Acidity: The tetrazole N-H proton has a pKa (~4.5-5.0) very similar to a carboxylic acid
(~4.8), ensuring it is ionized (anionic) at physiological pH (7.4).

 Lipophilicity: The tetrazolate anion is approximately 10 times more lipophilic than the
corresponding carboxylate. This enhances membrane permeability and oral bioavailability.

» Metabolic Stability: Unlike carboxylic acids, which can undergo glucuronidation or Phase I
metabolism, the tetrazole ring is generally resistant to metabolic degradation.

Drug Designh Context

In drug development, this scaffold is often employed to:
» Improve the half-life of peptide mimetics.

o Enhance receptor binding by providing a planar, anionic anchor point (e.g., in Angiotensin Il
receptor blockers like Valsartan, though those typically use the biphenyl-tetrazole motif; the
phenethyl variant serves as a flexible linker analog).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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